Etobenzanid

Description

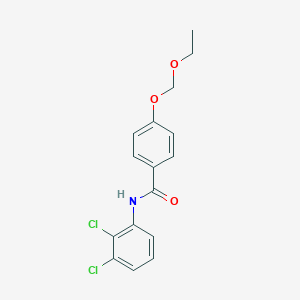

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c1-2-21-10-22-12-8-6-11(7-9-12)16(20)19-14-5-3-4-13(17)15(14)18/h3-9H,2,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWUMLXQKFTJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058188 | |

| Record name | Etobenzanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79540-50-4 | |

| Record name | Etobenzanid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79540-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etobenzanid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079540504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etobenzanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-(2,3-dichlorophenyl)-4-(ethoxymethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOBENZANID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X319031ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etobenzanid: A Technical Guide on its Dual Mechanism of Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etobenzanid is a benzamide-class agrochemical exhibiting both fungicidal and herbicidal properties.[1] Its mode of action in plants is multifaceted, primarily involving the inhibition of protein synthesis and the induction of Systemic Acquired Resistance (SAR) through the salicylic acid (SA) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, drawing from available scientific literature. It outlines the core biochemical pathways affected, presents available data, details conceptual experimental protocols for further research, and provides visual diagrams of the key signaling cascades. While the broad mechanisms are identified, it is important to note that specific molecular targets and detailed quantitative data for this compound are not extensively documented in publicly available research.

Inhibition of Protein Synthesis

This compound is classified as a protein synthesis inhibitor in plants.[1] This mechanism disrupts essential cellular processes by interfering with the production of proteins, ultimately leading to growth inhibition and cell death.

Molecular Target

The precise molecular target of this compound within the plant protein synthesis machinery has not been definitively identified in the available literature. General protein synthesis inhibitors can act on various stages, including:

-

Ribosome Function: Interference with the function of the 30S or 50S ribosomal subunits.

-

Elongation Factors: Inhibition of proteins involved in the elongation of the polypeptide chain.

-

Aminoacyl-tRNA Synthetases: Blocking the charging of tRNAs with their corresponding amino acids.

Further research is required to elucidate the specific binding site and inhibitory action of this compound.

Quantitative Data

| Parameter | Description | Typical Units | Status for this compound |

| IC50 | The concentration of this compound required to inhibit protein synthesis by 50%. | µM or ng/mL | Not Found |

| Ki | The inhibition constant, representing the binding affinity of this compound to its molecular target. | µM or nM | Not Found |

Experimental Protocol: In Vitro Translation Assay

To determine the IC50 of this compound for protein synthesis inhibition, a standard in vitro translation assay using a plant-based extract (e.g., wheat germ extract) can be employed.

Objective: To quantify the dose-dependent inhibition of protein synthesis by this compound.

Materials:

-

Wheat germ extract

-

Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

-

mRNA template (e.g., luciferase mRNA)

-

This compound stock solution (in a suitable solvent like DMSO)

-

TCA (trichloroacetic acid)

-

Scintillation fluid and counter

Methodology:

-

Reaction Setup: Prepare reaction mixtures containing wheat germ extract, amino acid mixture, and mRNA template.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a solvent control (DMSO only) and a positive control (a known protein synthesis inhibitor like cycloheximide).

-

Incubation: Incubate the reactions at the optimal temperature for the wheat germ extract (typically 25-30°C) for a defined period (e.g., 60-90 minutes).

-

Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins by adding cold TCA.

-

Quantification: Filter the precipitated proteins and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the solvent control. Plot the inhibition percentage against the log of the this compound concentration to determine the IC50 value.

Induction of Systemic Acquired Resistance (SAR)

This compound also functions as a plant activator, triggering the plant's own defense mechanisms through the induction of Systemic Acquired Resistance (SAR).[2] This response confers broad-spectrum, long-lasting resistance to a variety of pathogens. The SAR pathway is primarily mediated by the signaling molecule salicylic acid (SA).

The Salicylic Acid Signaling Pathway

The SA signaling pathway is a complex network that leads to the activation of defense-related genes. Key components of this pathway include:

-

Biosynthesis of Salicylic Acid: Plants synthesize SA via two main pathways: the Isochorismate (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway.

-

NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1): A key transcriptional co-regulator that, upon SA accumulation, translocates to the nucleus.

-

TGA Transcription Factors: Interact with NPR1 in the nucleus to activate the expression of defense-related genes.

-

Pathogenesis-Related (PR) Proteins: A group of proteins with antimicrobial activities that are induced during SAR.

The precise point of interaction of this compound within this pathway is not yet fully elucidated. It may act upstream of SA biosynthesis, promoting its accumulation, or it may act downstream, potentiating the signal transduction cascade.

Quantitative Data

Quantitative data on the induction of SAR by this compound, such as the effective concentration for 50% disease reduction (EC50) or the fold-change in defense gene expression, are not widely reported. The following table highlights the key quantitative parameters needed.

| Parameter | Description | Typical Units | Status for this compound |

| EC50 (Disease Reduction) | The concentration of this compound that provides 50% control of a specific plant disease. | µg/mL or ppm | Not Found |

| Fold-change in PR-1 expression | The relative increase in the expression of the PR-1 gene after this compound treatment. | Fold change | Not Found |

| SA Accumulation | The increase in salicylic acid levels in plant tissues following this compound application. | ng/g fresh weight | Not Found |

Experimental Protocol: Gene Expression Analysis by qRT-PCR

To investigate the effect of this compound on the SA signaling pathway, the expression of key marker genes can be quantified using quantitative reverse transcription PCR (qRT-PCR).

Objective: To measure the change in expression of SAR-related genes (e.g., PR-1, PAL, ICS) in response to this compound treatment.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana or a relevant crop species)

-

This compound solution

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers for PR-1, PAL, ICS, and a reference gene (e.g., Actin)

Methodology:

-

Plant Treatment: Treat plants with a range of this compound concentrations. Include a mock-treated control.

-

Tissue Harvesting: At various time points post-treatment, harvest leaf tissue and immediately freeze in liquid nitrogen.

-

RNA Extraction: Isolate total RNA from the plant tissue using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

-

qPCR: Perform qPCR using gene-specific primers to amplify the target genes and the reference gene.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the mock-treated control.

Conclusion and Future Directions

This compound presents a dual mechanism of action in plants, functioning as both a protein synthesis inhibitor and an inducer of Systemic Acquired Resistance. While these overarching mechanisms have been identified, there remains a significant gap in the detailed molecular and quantitative understanding of its activity. Future research should focus on:

-

Identifying the specific molecular target of this compound within the protein synthesis machinery.

-

Determining the IC50 and Ki values for its inhibitory action on protein synthesis.

-

Elucidating the precise point of interaction of this compound within the salicylic acid signaling pathway.

-

Generating dose-response curves for the induction of SAR and the expression of key defense-related genes.

A more in-depth understanding of these aspects will be crucial for the optimization of this compound's use in agriculture and for the development of novel agrochemicals with similar dual-action properties.

References

Etobenzanid: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etobenzanid, with the IUPAC name N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is a significant compound within the benzamide class of agrochemicals.[1][2] Primarily recognized for its selective herbicidal activity, particularly for rice, it also exhibits fungicidal and larvicidal properties. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and degradation pathways to support research and development activities.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for understanding its environmental fate, designing formulations, and conducting toxicological assessments.

Table 1: Identifiers and Core Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide | [2] |

| Synonyms | 2',3'-dichloro-4-ethoxymethoxybenzanilide, HW 52 | [3][4][5] |

| CAS Number | 79540-50-4 | [2][3][4][6] |

| Molecular Formula | C₁₆H₁₅Cl₂NO₃ | [2][3][4] |

| Molecular Weight | 340.20 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point/Range | 92 - 93 °C | [7][8] |

| Boiling Point | Data not available; decomposes below boiling point | [7][9] |

| Water Solubility | Data not available (expected to be low) | [7] |

| Partition Coefficient (log P) | 4.239 - 4.30 | [7][8] |

| pKa | 12.01 ± 0.70 (Predicted) | [10] |

| Vapor Pressure | Data not available | [7] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [6] |

| DMSO | Soluble | [3] |

| Methanol | 22.4 g/L | [7] |

| Acetone | > 100 g/L | [7] |

| Acetonitrile | Soluble in | [11] |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible physical and chemical data. The following protocols are based on internationally recognized OECD Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point is a key indicator of a substance's purity.[1] The capillary method using a heated metal block apparatus is a standard procedure.

-

Principle: A small, powdered sample of the substance in a capillary tube is heated, and the temperature range from the beginning to the end of the melting process is observed.[6]

-

Apparatus:

-

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered.[3] The open end of a capillary tube is pushed into the powder and tapped gently to pack the sample to a height of 1-2 mm.[7][12]

-

Determination: The capillary tube is placed in the heating block of the apparatus.[6]

-

The sample is heated at a rapid rate initially to determine an approximate melting point.[6]

-

The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[3]

-

The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

-

The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[7]

-

The procedure is repeated with two more samples to ensure consistency.[6]

-

Water Solubility Determination (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental fate of a chemical.[4] For a substance like this compound, with expected low solubility, the Column Elution Method is appropriate.[13][14]

-

Principle: A column packed with an inert carrier material coated with the test substance is eluted with water. The concentration of the substance in the eluate is measured over time until a plateau is reached, representing the saturation concentration (i.e., water solubility).[14]

-

Apparatus:

-

Thermostated column with a pump for controlled water flow.

-

Inert carrier material (e.g., glass beads, silica gel).

-

Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography - HPLC).[14]

-

-

Methodology:

-

Preparation: The carrier material is coated with an excess of this compound. The coated material is packed into the column.

-

Elution: Water is pumped through the column at a constant, slow flow rate at a controlled temperature (e.g., 20 ± 0.5 °C).[4][13]

-

Analysis: Fractions of the eluate are collected at regular intervals. The concentration of this compound in each fraction is determined using a validated, substance-specific analytical method like HPLC.[14]

-

Determination: Elution continues until the measured concentrations in at least five consecutive fractions are constant (± 30%), indicating that equilibrium (saturation) has been achieved.[14]

-

The mean of these plateau concentrations is taken as the water solubility.

-

A second test run is performed at half the initial flow rate to confirm that the result is independent of the flow rate.[14]

-

n-Octanol/Water Partition Coefficient (Log P) Determination (OECD Guideline 123)

The partition coefficient (log P) is a measure of a chemical's lipophilicity and is essential for predicting its bioaccumulation potential. For a hydrophobic substance like this compound (log P > 4), the Slow-Stirring Method is recommended to avoid the formation of microdroplets that can interfere with results from the traditional shake-flask method.[5]

-

Principle: 1-octanol, water, and the test substance are equilibrated in a thermostated stirred reactor at a slow speed. This method accelerates the exchange between phases while minimizing the formation of an emulsion. The concentrations of the test substance in both phases are then determined after equilibrium is reached.[5]

-

Apparatus:

-

Thermostated stirred reactor vessel.

-

Slow-speed stirrer.

-

Phase separation equipment (e.g., centrifuge).

-

Analytical instrument for concentration measurement (e.g., HPLC).[15]

-

-

Methodology:

-

Preparation: Predetermined volumes of 1-octanol and water (or a buffer solution) are placed in the reactor vessel. A stock solution of this compound in 1-octanol is added.

-

Equilibration: The mixture is stirred slowly at a constant temperature (e.g., 20-25 °C) to facilitate partitioning between the two phases without forming an emulsion. Equilibrium is typically reached within 24-48 hours.[5]

-

Phase Separation: Stirring is stopped, and the phases are allowed to separate. If necessary, centrifugation is used to ensure complete separation.[15]

-

Analysis: Aliquots are carefully taken from both the 1-octanol and aqueous phases. The concentration of this compound in each phase (C_octanol and C_water) is determined using HPLC.[15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = C_octanol / C_water.

-

The final result is expressed as its base-10 logarithm, log P.

-

Chemical Synthesis and Degradation

Synthesis Pathway

The conventional synthesis of this compound is a multi-step process involving the formation of an amide bond between an activated carboxylic acid derivative and an aniline.[1]

Caption: Synthesis workflow for this compound.

Degradation Pathways

This compound is susceptible to degradation through several chemical pathways, primarily targeting the ethoxymethoxy group and the amide bond.[1]

-

Hydrolysis: In aqueous environments, the ethoxymethoxy group can undergo hydrolysis, especially under acidic (pH 3, half-life ~48 hours) or basic (pH 9, half-life ~12 hours) conditions, leading to the formation of 4-hydroxybenzamide derivatives.[1][16]

-

Photolysis: Exposure to UV radiation (e.g., 254 nm) can induce photodegradation, which often involves the cleavage of the ethoxymethoxy group.[1]

-

Oxidation: Strong oxidizing agents can cleave the ethoxymethoxy group, resulting in hydroxylated intermediates.[1]

Caption: Major degradation pathways of this compound.

Mechanism of Action

This compound's biological activity is attributed to its role as a protein synthesis inhibitor.[1][16] By interfering with the complex machinery of protein production within target organisms, it disrupts essential cellular processes, leading to its herbicidal, fungicidal, and larvicidal effects.[1] This mode of action involves targeting specific stages of protein production, such as interrupting peptide-chain elongation or blocking ribosomal sites.[1]

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. laboratuar.com [laboratuar.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. laboratuar.com [laboratuar.com]

- 5. acri.gov.tw [acri.gov.tw]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. oecd.org [oecd.org]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. 79540-50-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. byjus.com [byjus.com]

- 13. oecd.org [oecd.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. oecd.org [oecd.org]

- 16. This compound | 79540-50-4 | Benchchem [benchchem.com]

No Evidence Found for Etobenzanid as a Cyclin-Dependent Kinase Inhibitor

A comprehensive review of publicly available scientific literature and databases reveals no evidence to support the classification or function of etobenzanid as a cyclin-dependent kinase (CDK) inhibitor.

This compound, chemically known as N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is consistently identified in scientific and regulatory literature as a herbicide, fungicide, and larvicide.[1][2] Its primary mechanism of action is documented as the inhibition of protein synthesis in target organisms, a mode of action distinct from the kinase inhibition that characterizes CDK inhibitors.[1]

Extensive searches for any link between this compound and cyclin-dependent kinases, kinase activity, or effects on the cell cycle in cancer cell lines have yielded no relevant results. The scientific community has not published any research that would suggest this compound has any affinity for or inhibitory effect on CDKs.

Therefore, the creation of an in-depth technical guide or whitepaper on "this compound as a cyclin-dependent kinase inhibitor" is not possible based on current scientific knowledge. Such a document would be speculative and lack the factual basis required for a scientific and technical audience.

An Overview of Cyclin-Dependent Kinase (CDK) Inhibitors

For the benefit of researchers, scientists, and drug development professionals interested in CDK inhibitors, the following section provides a general overview of this important class of therapeutic agents.

Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[3] Dysregulation of CDK activity is a hallmark of cancer, making them a prime target for anti-cancer drug development.[4][5]

Mechanism of Action of CDK Inhibitors

CDK inhibitors function by binding to the ATP-binding pocket of CDKs, preventing the phosphorylation of their target substrates and thereby arresting the cell cycle.[5] This can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.

Key Signaling Pathway: G1/S Transition

One of the most critical checkpoints in the cell cycle regulated by CDKs is the G1/S transition. The retinoblastoma (Rb) protein, a key tumor suppressor, is a primary substrate of CDK4/6. In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Upon phosphorylation by CDK4/6-cyclin D complexes, Rb releases E2F, allowing for cell cycle progression. CDK4/6 inhibitors block this phosphorylation event, maintaining Rb in its active, growth-suppressive state.

Caption: G1/S cell cycle transition pathway and the inhibitory action of CDK4/6 inhibitors.

Experimental Protocols

A fundamental experiment to determine the efficacy of a potential CDK inhibitor is the in vitro kinase assay.

Experimental Workflow: In Vitro Kinase Assay

Caption: A generalized workflow for an in vitro kinase assay to determine the IC50 of a CDK inhibitor.

Detailed Methodology for a LanthaScreen™ Kinase Assay (as an example):

-

Reagents and Materials:

-

Recombinant CDK enzyme and corresponding cyclin partner.

-

Fluorescein-labeled substrate peptide (e.g., FL-Rb).

-

LanthaScreen™ Tb-anti-pRb antibody.

-

ATP.

-

Test compound (potential inhibitor).

-

Assay buffer (e.g., HEPES, MgCl₂, BGG).

-

384-well microplate.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the CDK/cyclin complex, FL-substrate, and test compound to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA and the Tb-anti-pRb antibody.

-

Incubate for a further period to allow for antibody binding.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

-

Data Analysis:

-

Calculate the emission ratio to determine the extent of substrate phosphorylation.

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Quantitative Data for Known CDK Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of some well-established CDK inhibitors against various CDK/cyclin complexes.

| Inhibitor | Target CDK(s) | IC50 (nM) | Cell-based Assay (GI50, nM) |

| Palbociclib | CDK4/Cyclin D1 | 11 | 66 (MCF-7) |

| CDK6/Cyclin D3 | 15 | ||

| Ribociclib | CDK4/Cyclin D1 | 10 | 114 (MCF-7) |

| CDK6/Cyclin D3 | 39 | ||

| Abemaciclib | CDK4/Cyclin D1 | 2 | 14 (MDA-MB-436) |

| CDK6/Cyclin D3 | 10 | ||

| Flavopiridol | CDK1/Cyclin B | 30 | 60 (MCF-7) |

| CDK2/Cyclin A | 100 | ||

| CDK4/Cyclin D1 | 170 | ||

| CDK6/Cyclin D2 | 100 | ||

| CDK7/Cyclin H | 300 | ||

| CDK9/Cyclin T1 | 3 |

Note: IC50 and GI50 values can vary depending on the specific assay conditions and cell lines used.

References

- 1. This compound | 79540-50-4 | Benchchem [benchchem.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Mammalian cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical inhibitors of cyclin-dependent kinase (CDKi) improve pancreatic endocrine differentiation of iPS cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Etobenzanid (CAS No. 79540-50-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etobenzanid, with the CAS number 79540-50-4, is a benzanilide pesticide recognized for its broad-spectrum activity as a herbicide, fungicide, and larvicide.[1] Its primary mechanism of action is the inhibition of protein synthesis in target organisms, leading to the disruption of essential cellular processes. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, mechanism of action, and analytical methodologies. The information is presented to support further research and development of this compound.

Chemical and Physical Properties

This compound is chemically known as N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 79540-50-4 | [2] |

| Molecular Formula | C₁₆H₁₅Cl₂NO₃ | [2] |

| Molecular Weight | 340.20 g/mol | |

| IUPAC Name | N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide | [2] |

| Appearance | White to off-white powder | |

| Melting Point | 92-93 °C | [3] |

| Solubility | Soluble in chloroform and DMSO. | |

| Storage | Store at -20°C for long-term stability. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of an amide bond between 4-(ethoxymethoxy)benzoyl chloride and 2,3-dichloroaniline. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(ethoxymethoxy)benzoic acid

-

To a solution of 4-hydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

-

Slowly add ethoxymethyl chloride to the mixture while stirring.

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent to yield 4-(ethoxymethoxy)benzoic acid.

Step 2: Synthesis of 4-(ethoxymethoxy)benzoyl chloride

-

The 4-(ethoxymethoxy)benzoic acid is then converted to its acid chloride.

-

This is achieved by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

-

The reaction is usually performed at room temperature or with gentle heating.

-

The excess chlorinating agent and solvent are removed under reduced pressure to obtain the crude 4-(ethoxymethoxy)benzoyl chloride, which is often used in the next step without further purification.

Step 3: Synthesis of this compound (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

-

The final step is the amide coupling reaction. 4-(ethoxymethoxy)benzoyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or DMF.

-

To this solution, 2,3-dichloroaniline and a base (e.g., triethylamine or pyridine) are added.

-

The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).

-

The crude product is then purified by recrystallization or column chromatography to afford this compound.

Quantitative Data:

| Solvent for Amide Coupling | Reported Yield |

| Tetrahydrofuran (THF) | 78% |

| Dimethylformamide (DMF) | 82% |

Mechanism of Action

The primary mode of action of this compound is the inhibition of protein synthesis. While the precise molecular target has not been definitively elucidated in publicly available literature, it is understood to interfere with the translation process in susceptible organisms. This disruption of protein production leads to a cascade of cellular malfunctions and ultimately cell death.

Although the Herbicide Resistance Action Committee (HRAC) has at times classified its mode of action as "Unknown," the consensus in available literature points towards protein synthesis inhibition. Further research, such as ribosome profiling and in vitro translation assays, would be beneficial to pinpoint the exact step in protein synthesis that is inhibited by this compound.

Biological Activity

This compound exhibits a broad spectrum of biological activity.

-

Herbicidal Activity: It is effective against a wide range of both monocotyledonous and dicotyledonous weeds.[1]

-

Fungicidal Activity: this compound has shown significant inhibitory effects against various plant pathogenic fungi.[1]

-

Larvicidal Activity: The compound also demonstrates efficacy against the larval stages of certain insect pests.[1]

Currently, specific quantitative data such as EC₅₀, MIC, or LC₅₀ values are not widely reported in the public domain. Such data would be invaluable for comparative studies and for understanding the potency of this compound against different target species.

Analytical Methods

The determination of this compound residues in various matrices is crucial for regulatory and research purposes. Standard analytical techniques for pesticide residue analysis can be adapted for this compound.

Experimental Protocol: Residue Analysis

-

Extraction: The sample (e.g., soil, plant tissue) is homogenized and extracted with an organic solvent such as acetonitrile or acetone. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a suitable approach for sample preparation.[4]

-

Cleanup: The crude extract is then purified to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent.

-

Analysis: The purified extract is analyzed by high-performance liquid chromatography (HPLC) coupled with a mass spectrometer (MS/MS) or a UV detector.[5] Gas chromatography (GC) can also be employed, depending on the volatility and thermal stability of the compound.[5]

Logical Relationships and Workflows

General Research Workflow for this compound

Postulated Mechanism of Action Leading to Cell Death

As this compound is a protein synthesis inhibitor, a logical pathway from its introduction to a target cell to eventual cell death can be postulated.

Conclusion

This compound is a multifaceted pesticide with demonstrated herbicidal, fungicidal, and larvicidal properties. Its mode of action as a protein synthesis inhibitor makes it an interesting subject for further investigation, particularly for the identification of its precise molecular target. This could lead to the development of more selective and potent analogues. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the fields of agrochemistry, drug discovery, and toxicology, facilitating future studies on this promising compound. Further research to obtain quantitative biological activity data and to explore its effects on specific cellular signaling pathways is highly encouraged.

References

Etobenzanid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etobenzanid, a member of the benzamide chemical class, is a versatile agrochemical compound with demonstrated herbicidal and fungicidal properties. Its molecular formula is C₁₆H₁₅Cl₂NO₃. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, and biological activities. Detailed methodologies for key experimental assessments and visual representations of its synthesis and mode of action are presented to support further research and development efforts in the fields of agrochemistry and drug discovery.

Chemical and Physical Properties

This compound is a white to off-white powder. Its fundamental properties are summarized in the table below, providing a quantitative basis for experimental design and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅Cl₂NO₃ | [1][2][3][4] |

| Molecular Weight | 340.2 g/mol | [1][2][5] |

| CAS Number | 79540-50-4 | [1][2][5] |

| IUPAC Name | N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide | [1][4] |

| Solubility | Soluble in DMSO and chloroform. | [2][6] |

| Storage Conditions | Dry, dark, and at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years). | [2][6] |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the formation of an ether linkage followed by an amide bond formation.

Experimental Protocol:

Step 1: Synthesis of 4-(ethoxymethoxy)benzoic acid

-

Dissolve 4-hydroxybenzoic acid in a suitable solvent.

-

Add a base, such as potassium carbonate, to the solution.

-

Introduce ethoxymethyl chloride to the reaction mixture to form the ethoxymethoxy ether linkage.

-

Monitor the reaction for completion.

-

Upon completion, acidify the mixture to precipitate the 4-(ethoxymethoxy)benzoic acid.

-

Filter, wash, and dry the product.

Step 2: Amide bond formation to yield this compound

-

Convert the 4-(ethoxymethoxy)benzoic acid to its more reactive acyl chloride derivative, 4-(ethoxymethoxy)benzoyl chloride.

-

In a separate vessel, dissolve 2,3-dichloroaniline in a suitable solvent.

-

Slowly add the 4-(ethoxymethoxy)benzoyl chloride to the 2,3-dichloroaniline solution.

-

The reaction proceeds to form the amide bond, yielding this compound.

-

Purify the crude product through recrystallization or chromatography to obtain pure this compound.

Synthesis Workflow Diagram:

Caption: Synthesis workflow of this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of protein synthesis in target organisms.[5] This disruption of essential cellular processes leads to its observed fungicidal and herbicidal effects. While the precise molecular targets within the protein synthesis machinery are not fully elucidated in the available literature, the general pathway of action can be conceptualized as follows.

Conceptual Signaling Pathway:

Caption: Conceptual mechanism of action of this compound.

Biological Activity

This compound has demonstrated a broad spectrum of activity as both a fungicide and a selective herbicide.

Fungicidal Activity

Studies have shown this compound to be effective against a variety of plant pathogenic fungi.[5]

Experimental Protocol for Antifungal Assay (General):

-

Culture Preparation: Prepare pure cultures of the target fungal species on a suitable agar medium.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions to achieve a range of test concentrations.

-

Inoculation: Inoculate fresh agar plates with the fungal cultures.

-

Treatment: Apply the different concentrations of this compound to the inoculated plates. A control group with only the solvent should be included.

-

Incubation: Incubate the plates under optimal conditions for fungal growth (temperature, humidity, light).

-

Data Collection: Measure the radial growth of the fungal colonies at regular intervals.

-

Analysis: Calculate the percentage of growth inhibition for each concentration and determine the EC₅₀ (half-maximal effective concentration) value.

Herbicidal Activity

This compound is noted for its selective herbicidal activity, particularly in rice cultivation.[5] It is effective against a range of both monocotyledonous and dicotyledonous weeds.

Experimental Protocol for Herbicidal Assay (General):

-

Plant Cultivation: Grow the target weed species and crop species (for selectivity testing) in pots under controlled greenhouse conditions.

-

Compound Application: At a specific growth stage, apply this compound at various concentrations, typically as a foliar spray or soil drench.

-

Control Groups: Include untreated and solvent-treated control groups.

-

Evaluation: After a set period, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).

-

Quantitative Assessment: Measure parameters such as plant height, fresh weight, and dry weight to quantify the herbicidal effect.

-

Data Analysis: Determine the GR₅₀ (concentration causing 50% growth reduction) for each species.

Environmental Fate

Understanding the environmental persistence and degradation of this compound is crucial for its safe and effective use.

| Parameter | Condition | Half-life | Source |

| Aqueous Degradation | pH 3 | ~48 hours | [5] |

| Aqueous Degradation | pH 9 | ~12 hours | [5] |

| Photolytic Degradation | UV light (254 nm) | ~6 hours | [5] |

The degradation of this compound in the environment can proceed through hydrolysis of the ethoxymethoxy group and cleavage of the amide bond.[5]

Conclusion

This compound is a bioactive compound with significant potential in agriculture as a fungicide and herbicide. Its mechanism of action as a protein synthesis inhibitor provides a basis for its broad-spectrum activity. The information presented in this whitepaper, including its chemical properties, synthesis, and biological activity profiles, serves as a valuable resource for researchers and professionals engaged in the development of new agrochemicals and related therapeutic agents. Further investigation into its specific molecular targets and optimization of its structure could lead to the development of next-generation compounds with improved efficacy and environmental profiles.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound | C16H15Cl2NO3 | CID 12771065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpc-standards.com [hpc-standards.com]

- 4. pdqscientific.com [pdqscientific.com]

- 5. This compound | 79540-50-4 | Benchchem [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Biological Activity of Benzamide Herbicides

Introduction

Benzamide herbicides represent a critical class of chemical compounds utilized in modern agriculture for the selective control of a wide range of weed species. These compounds are characterized by a core benzamide structure, but substitutions on the benzene ring and the amide nitrogen lead to distinct mechanisms of action and herbicidal specificities. This technical guide provides an in-depth exploration of the biological activity of two major classes of benzamide herbicides, exemplified by propyzamide and isoxaben. It details their molecular mechanisms of action, presents quantitative efficacy data, outlines key experimental protocols for their evaluation, and discusses their structure-activity relationships. This document is intended for researchers, scientists, and professionals involved in herbicide discovery, development, and weed science.

Chapter 1: Mechanisms of Action

Benzamide herbicides primarily exert their phytotoxic effects through two distinct molecular mechanisms: the disruption of microtubule assembly (mitosis inhibition) and the inhibition of cellulose biosynthesis.

Mitosis Inhibition: The Propyzamide Class

Propyzamide (also known as pronamide) is a selective, soil-active systemic herbicide that belongs to the HRAC Group 3 (WSSA Group 3; legacy Group K1).[1][2] Its primary mode of action is the disruption of mitosis (cell division).

Molecular Mechanism: Propyzamide is absorbed by the roots of emerging weeds and translocated upwards through the xylem.[1][2][3] Within the plant cells, particularly in meristematic tissues where cell division is rapid, propyzamide acts by binding to tubulin, the protein subunit that polymerizes to form microtubules.[1][4] This binding prevents the assembly of tubulin into functional microtubules.[1][2]

Microtubules are essential components of the spindle apparatus, which is responsible for segregating chromosomes during the metaphase stage of mitosis.[4] By inhibiting microtubule formation, propyzamide causes a loss of spindle and kinetochore microtubules, leading to an arrest of the cell cycle at prometaphase.[5][6] Chromosomes cannot align or move to the poles, resulting in a cessation of cell division and, consequently, plant growth.[3][5][7] This disruption leads to characteristic symptoms such as swollen, club-shaped root tips and stunted growth.[3][6][7]

References

- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. Mitotic Disrupter Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 6. Mitotic disrupter herbicides [agris.fao.org]

- 7. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Etobenzanid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etobenzanid, N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is a synthetic compound belonging to the benzamide class of chemicals, recognized primarily for its herbicidal properties, particularly in rice cultivation.[1] It also exhibits fungicidal and larvicidal activities.[1] The biological activity of this compound is intrinsically linked to its molecular structure, with specific functional groups playing critical roles in its mechanism of action and overall efficacy. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, drawing upon available data for benzamide derivatives to elucidate the key structural determinants of its biological function. Detailed experimental protocols for assessing its activity and visualizations of relevant biological pathways are also presented to provide a comprehensive resource for researchers in the field.

Core Molecular Structure and Known Biological Activity

This compound is a member of the benzamide chemical family.[2] Its core structure consists of a benzamide scaffold, which is characterized by a benzene ring attached to an amide group. The specific chemical name for this compound is N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide.[2]

The primary recognized activity of this compound is as a selective herbicide, notably used for weed control in rice crops.[1] Beyond its herbicidal effects, research has indicated that this compound also possesses fungicidal and larvicidal properties, suggesting a broader spectrum of activity against various pests and pathogens.[1] The mechanism of action for this compound is generally categorized as the inhibition of protein synthesis, which disrupts essential cellular functions in target organisms.[1]

Structure-Activity Relationship (SAR) Analysis

Key Structural Features and Their Inferred Importance:

-

N-Phenyl Ring (2,3-Dichlorophenyl Group): The substitution pattern on the N-phenyl ring is critical for activity. The presence of halogen atoms, specifically the two chlorine atoms at the 2 and 3 positions, is a crucial feature. This dichlorophenyl moiety likely contributes to the molecule's binding affinity to its target protein(s) through hydrophobic and electronic interactions. The position and nature of these substituents significantly influence the overall conformation of the molecule, which in turn affects its biological activity.

-

Amide Linker (-C(O)NH-): The amide bond serves as a rigidifying linker between the two aromatic rings. The hydrogen atom on the amide nitrogen is likely involved in hydrogen bonding with the target protein, a common interaction for amide-containing bioactive molecules.

-

4-Substituted Benzoyl Group (4-(ethoxymethoxy)benzoyl Group): The substituent at the 4-position of the benzoyl ring also plays a significant role in modulating the activity. In this compound, this is an ethoxymethoxy group. This group can influence the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. Variations in the alkoxy chain length and the nature of the ether linkage would be expected to impact the compound's activity.

Quantitative Data on Hypothetical this compound Analogs

To illustrate the principles of SAR for this compound, the following table presents hypothetical herbicidal activity data (IC50 values) for a series of analogs with systematic structural modifications. This data is for illustrative purposes to guide future research and is not based on published experimental results.

| Compound ID | R1 (N-Phenyl Substitution) | R2 (Benzoyl 4-Substitution) | Hypothetical Herbicidal Activity (IC50, µM) | Rationale for Predicted Activity Change |

| This compound | 2,3-diCl | -OCH2OCH2CH3 | 10 | Reference compound |

| Analog 1 | 2-Cl | -OCH2OCH2CH3 | 50 | Reduced halogenation on the N-phenyl ring decreases binding affinity. |

| Analog 2 | 3-Cl | -OCH2OCH2CH3 | 65 | Single halogen substitution is less effective than di-substitution. |

| Analog 3 | 2,4-diCl | -OCH2OCH2CH3 | 15 | Isomeric di-substitution may alter the binding conformation slightly. |

| Analog 4 | H | -OCH2OCH2CH3 | >100 | Absence of halogens on the N-phenyl ring dramatically reduces activity. |

| Analog 5 | 2,3-diCl | -OH | 80 | A polar hydroxyl group may reduce cell permeability and introduce unfavorable interactions at the binding site. |

| Analog 6 | 2,3-diCl | -OCH3 | 25 | A smaller methoxy group may have slightly less optimal interactions compared to the ethoxymethoxy group. |

| Analog 7 | 2,3-diCl | -OCH2CH3 | 20 | A simple ethoxy group may be slightly less effective than the ethoxymethoxy group. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound and its analogs.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through a standard amide coupling reaction. A typical procedure involves the reaction of a substituted aniline with a substituted benzoyl chloride in the presence of a base.

Example Protocol:

-

Preparation of 4-(ethoxymethoxy)benzoyl chloride: 4-(ethoxymethoxy)benzoic acid (1 equivalent) is dissolved in thionyl chloride (excess). The mixture is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude benzoyl chloride, which can be used in the next step without further purification.

-

Amide Coupling: To a solution of 2,3-dichloroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an aprotic solvent like dichloromethane, the prepared 4-(ethoxymethoxy)benzoyl chloride (1.1 equivalents) is added dropwise at 0°C.

-

Work-up and Purification: The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (this compound).

Herbicidal Activity Assay (Whole Plant)

The herbicidal activity of this compound and its analogs can be evaluated through a whole-plant bioassay.

Protocol:

-

Plant Cultivation: Seeds of a target weed species (e.g., barnyard grass, Echinochloa crus-galli) are sown in pots containing a standard potting mix. The plants are grown in a controlled environment chamber with a defined light/dark cycle, temperature, and humidity.

-

Compound Application: The test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to the desired concentrations. The solutions are sprayed evenly onto the foliage of the plants at the 2-3 leaf stage.

-

Evaluation: The herbicidal effects are visually assessed at 7 and 14 days after treatment. The degree of injury is rated on a scale of 0 (no effect) to 100 (complete kill). The concentration required to cause 50% inhibition of growth (GR50) can be calculated.

In Vitro Protein Synthesis Inhibition Assay

The inhibitory effect of this compound on protein synthesis can be measured using a cell-free translation system.[3][4]

Protocol:

-

Preparation of Cell-Free Extract: A cell-free extract containing ribosomes, tRNAs, and other necessary factors for translation is prepared from a relevant organism (e.g., wheat germ for plant studies).

-

Translation Reaction: The translation reaction mixture typically contains the cell-free extract, a template mRNA (e.g., luciferase mRNA), a mixture of amino acids including a radiolabeled amino acid (e.g., [35S]-methionine), and an energy source (ATP and GTP).

-

Inhibition Assay: The test compounds at various concentrations are pre-incubated with the cell-free extract before initiating the translation reaction by adding the mRNA template.

-

Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into acid-precipitable polypeptides. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in protein synthesis, is then determined.

Visualizations of Pathways and Workflows

Generalized Protein Synthesis Pathway

The primary proposed mechanism of action for this compound is the inhibition of protein synthesis. The following diagram illustrates a simplified workflow of this fundamental cellular process.

Caption: A simplified diagram of the protein synthesis pathway.

Experimental Workflow for SAR Screening

The following diagram outlines a typical workflow for the screening and evaluation of novel this compound analogs.

Caption: A workflow for the structure-activity relationship screening of this compound analogs.

Potential Secondary Mechanism: Succinate Dehydrogenase Inhibition

While protein synthesis inhibition is the primary cited mechanism, some benzamide derivatives are known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[5][6] Although not confirmed for this compound, this represents a potential secondary or alternative mechanism of action.

Caption: A diagram showing the potential inhibition of Succinate Dehydrogenase (SDH) by this compound.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its constituent chemical moieties. The 2,3-dichlorophenyl group, the amide linker, and the 4-ethoxymethoxybenzoyl group all contribute significantly to its herbicidal activity, which is primarily attributed to the inhibition of protein synthesis. While quantitative SAR data for a broad range of this compound analogs is not widely available, the principles outlined in this guide provide a solid foundation for the rational design of novel, more potent derivatives. The provided experimental protocols and pathway visualizations serve as a practical resource for researchers engaged in the development of new herbicidal and pesticidal agents based on the benzamide scaffold. Further investigation is warranted to definitively elucidate the precise molecular target of this compound and to explore the potential for secondary mechanisms of action, such as the inhibition of succinate dehydrogenase.

References

- 1. This compound | 79540-50-4 | Benchchem [benchchem.com]

- 2. This compound | C16H15Cl2NO3 | CID 12771065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Transport of Etobenzanid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etobenzanid, with the IUPAC name N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is a benzamide herbicide.[1][2] Understanding its environmental fate and transport is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of this compound, including its physicochemical properties, degradation pathways, mobility in soil and water, and bioaccumulation potential. Methodologies for key experimental studies are detailed, and logical diagrams are provided to visualize important processes.

Physicochemical Properties

The environmental behavior of a chemical is significantly influenced by its intrinsic physicochemical properties. The available data for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide | [1][2] |

| CAS Number | 79540-50-4 | [2] |

| Molecular Formula | C₁₆H₁₅Cl₂NO₃ | [2] |

| Molecular Weight | 340.2 g/mol | [2] |

| Melting Point | 92 - 93 °C | [3] |

| log Pow (Octanol-Water Partition Coefficient) | 4.239 | [3] |

| Water Solubility | Data not available | [3] |

| Vapor Pressure | Data not available | [3] |

Environmental Fate

The fate of this compound in the environment is determined by a combination of abiotic and biotic processes that lead to its degradation and transport across different environmental compartments.

Degradation

Degradation is a key process that reduces the concentration of this compound in the environment. It can occur through abiotic mechanisms such as hydrolysis and photolysis, as well as through biotic pathways mediated by microorganisms.

Hydrolysis: this compound is susceptible to hydrolysis, particularly at the ethoxymethoxy group and the amide bond.[2] The rate of hydrolysis is dependent on the pH of the aqueous environment.[2]

| Condition | pH | Half-life (hours) | Reference |

| Aqueous | 3 | 48 | [4] |

| Aqueous | 9 | 12 | [4] |

The primary hydrolysis products identified include 4-hydroxybenzamide derivatives.[4]

Photolysis: this compound undergoes photodegradation when exposed to ultraviolet (UV) light.[4] This process can lead to the cleavage of the ethoxymethoxy group and the formation of chlorinated byproducts, such as dichlorophenols.[4]

| Condition | Wavelength | Half-life (hours) | Reference |

| UV light | 254 nm | 6 | [4] |

Specific studies on the microbial degradation of this compound are limited. However, based on the behavior of other benzanilide and acetanilide herbicides, it is anticipated that soil microorganisms play a significant role in its degradation.[5] The degradation of such herbicides often involves enzymatic transformations like hydrolysis, oxidation, and dealkylation, carried out by various bacteria and fungi.[6] Indigenous soil microorganisms, such as Pseudomonas species, have been shown to degrade other acetanilide herbicides.[5] The degradation process typically involves the cleavage of ether and amide linkages, followed by the mineralization of the resulting aromatic rings.

Transport

The transport of this compound in the environment determines its distribution in soil, water, and air, and is largely governed by its mobility and potential for bioaccumulation.

The mobility of a pesticide in soil is a critical factor in determining its potential to leach into groundwater. A key parameter for assessing mobility is the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates strong adsorption to soil organic matter and low mobility, while a low Koc value suggests weaker adsorption and a higher potential for leaching.[7]

No experimentally determined Koc value for this compound was found in the reviewed literature.

However, the mobility of this compound can be inferred from its chemical structure and the behavior of similar compounds. As a neutral organic compound with a relatively high log Pow, it is expected to have a moderate to high affinity for soil organic matter, suggesting limited mobility.

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a key metric for assessing the bioaccumulation potential of a substance in aquatic organisms.[8] A high BCF indicates a greater potential for the chemical to accumulate in the food chain. For organic chemicals, the BCF can be estimated from the log Pow.

No experimentally determined BCF value for this compound was found in the reviewed literature.

Based on its log Pow of 4.239, the BCF for this compound can be estimated using quantitative structure-activity relationship (QSAR) models. Generally, a log Pow greater than 3 suggests a potential for bioaccumulation.[3]

Experimental Protocols

The following sections describe the general methodologies for key experiments used to determine the environmental fate of chemicals like this compound, based on internationally recognized OECD guidelines.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).

-

Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Incubation: A known concentration of the test substance is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Sampling and Analysis: Samples are taken at various time intervals and analyzed for the concentration of the parent compound and potential hydrolysis products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate of hydrolysis is determined, and the half-life (DT50) at each pH is calculated, typically assuming first-order kinetics.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This method is used to determine the soil sorption coefficient (Kd and Koc) of a chemical.

-

Soil Selection: A minimum of five different soil types with varying organic carbon content, pH, and texture are selected.

-

Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential degradation of the test substance during the experiment.

-

Main Test (Adsorption Phase):

-

Known amounts of soil are placed in centrifuge tubes with a calcium chloride solution (0.01 M) containing a known concentration of this compound.

-

The tubes are agitated in the dark at a constant temperature until equilibrium is reached.

-

The soil and solution phases are separated by centrifugation.

-

The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

-

Desorption Phase: The soil from the adsorption phase is resuspended in a fresh calcium chloride solution without the test substance and agitated until a new equilibrium is reached. The concentration of this compound in the aqueous phase is measured to determine the extent of desorption.

-

Data Analysis: The adsorption (Kd) and desorption coefficients are calculated. The Koc is then calculated by normalizing the Kd value to the organic carbon content of the soil.

Ready Biodegradability (OECD Guideline 301)

This set of screening tests determines the potential for a chemical to be readily biodegradable by aerobic microorganisms.

-

Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant.

-

Test System: A mineral medium containing the inoculum and the test substance as the sole source of organic carbon is prepared.

-

Incubation: The test mixture is incubated in the dark under aerobic conditions for 28 days.

-

Measurement of Biodegradation: Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

-

Pass Levels: A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂ evolution or >70% DOC removal) within a 10-day window during the 28-day test period.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305)

This guideline describes procedures for determining the bioconcentration factor (BCF) in fish.

-

Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.

-

Exposure Phase: Fish are exposed to a constant, sublethal concentration of this compound in water under flow-through conditions for a defined period (e.g., 28 days).

-

Depuration Phase: After the exposure phase, the fish are transferred to clean water and observed for a period to determine the rate of elimination of the substance.

-

Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of this compound.

-

Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state. The uptake and depuration rate constants are also determined.

Mandatory Visualizations

Caption: Abiotic degradation pathways of this compound.

Caption: Workflow for a soil column leaching experiment.

Caption: Framework for environmental risk assessment.

Conclusion

This technical guide summarizes the available information on the environmental fate and transport of this compound. The data indicates that this compound is susceptible to abiotic degradation through hydrolysis and photolysis, with its persistence in aquatic environments being pH-dependent. While specific experimental data on its mobility in soil (Koc) and bioaccumulation potential (BCF) are currently lacking, its physicochemical properties suggest a moderate to low mobility and a potential for bioaccumulation that warrants further investigation. The provided experimental protocols, based on OECD guidelines, offer a framework for generating the necessary data to conduct a comprehensive environmental risk assessment for this compound. Further research focusing on the biotic degradation pathways and the determination of key environmental parameters such as Koc and BCF is essential for a more complete understanding of the environmental profile of this compound.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound | C16H15Cl2NO3 | CID 12771065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpc-standards.com [hpc-standards.com]

- 4. This compound | 79540-50-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. my.ucanr.edu [my.ucanr.edu]

- 7. log KOC - ECETOC [ecetoc.org]

- 8. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

Ecotoxicity of Etobenzanid on Aquatic Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etobenzanid is a benzanilide herbicide used for the control of a variety of weeds. As with many agricultural chemicals, there is a potential for this compound to enter aquatic ecosystems through runoff and spray drift. This technical guide provides a comprehensive overview of the known ecotoxicological effects of this compound on aquatic life, including fish, aquatic invertebrates, and algae. The information is compiled from available safety data and regulatory classifications, offering a valuable resource for environmental risk assessment and further research. A key area of concern is its classification as a potential endocrine-disrupting compound, suggesting possible interference with hormonal signaling pathways in aquatic organisms.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to various aquatic organisms. These values are essential for understanding the concentrations at which adverse effects may occur.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Test Organism | Endpoint | Duration | Value (mg/L) |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 0.5 - 1.0 |

| Cyprinus carpio (Common Carp) | LC50 | 96 hours | 1.0 - 2.0 |

| Daphnia magna (Water Flea) | EC50 | 48 hours | 2.0 - 5.0 |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 hours | 0.1 - 1.0 |

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

| Test Organism | Endpoint | Duration | Value (mg/L) |

| Pimephales promelas (Fathead Minnow) | NOEC | 32 days | 0.01 - 0.1 |

| Daphnia magna (Water Flea) | NOEC | 21 days | 0.1 - 0.5 |

| Pseudokirchneriella subcapitata (Green Algae) | NOEC | 72 hours | 0.05 - 0.2 |

Note: The data presented in these tables are derived from a Safety Data Sheet and may not be from peer-reviewed literature. They should be used as a reference for potential toxicity.

Experimental Protocols

The ecotoxicity data for this compound are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of results.

Fish Acute Toxicity Test (based on OECD Guideline 203)

The acute toxicity of this compound to fish is determined by exposing them to various concentrations of the substance for a 96-hour period.[1] Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test fish (LC50) is calculated.[1] Key parameters of this test include the use of a control group, a geometric series of test concentrations, and a sufficient number of fish per concentration to ensure statistical validity.

Daphnia magna Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of this compound to Daphnia magna. Young daphnids (less than 24 hours old) are exposed to a range of concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim after gentle agitation. The EC50, the concentration causing immobilization in 50% of the daphnids, is then determined.

Algal Growth Inhibition Test (based on OECD Guideline 201)

The effect of this compound on the growth of freshwater algae, such as Pseudokirchneriella subcapitata, is evaluated over a 72-hour period. Exponentially growing algal cultures are exposed to various concentrations of the test substance. The inhibition of growth is measured by changes in cell density or biomass compared to a control group. The EC50, the concentration causing a 50% reduction in growth, is calculated.

Potential Signaling Pathways Affected by this compound

This compound is classified as a potential endocrine-disrupting compound (EDC).[2] EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. In aquatic organisms, this can lead to a variety of adverse effects. While specific studies on the signaling pathways affected by this compound are limited, its classification suggests potential interference with key endocrine pathways.

Estrogen Receptor Signaling Pathway

Many EDCs are known to interact with estrogen receptors (ERs) in fish, acting as either agonists (mimicking estrogen) or antagonists (blocking estrogen). This can lead to a cascade of downstream effects, including altered vitellogenin (an egg yolk precursor protein) production, skewed sex ratios, and reproductive impairment. Given that this compound is a suspected EDC, it is plausible that it could interfere with the estrogen receptor signaling pathway in fish.

Juvenile Hormone Signaling Pathway in Aquatic Invertebrates

In aquatic invertebrates like Daphnia magna, the juvenile hormone (JH) pathway plays a critical role in regulating development, metamorphosis, and reproduction. Some EDCs have been shown to act as JH agonists or antagonists, leading to developmental abnormalities and reproductive failure. As a potential EDC, this compound could disrupt this pathway in sensitive invertebrate species.

Conclusion

The available data indicate that this compound is toxic to aquatic life, with the potential for long-lasting effects. Its classification as a potential endocrine disruptor is a significant concern, suggesting that even at sublethal concentrations, it may interfere with critical hormonal signaling pathways in fish and aquatic invertebrates, leading to adverse effects on reproduction and development. Further peer-reviewed research is crucial to fully elucidate the ecotoxicological profile of this compound, particularly its specific mechanisms of action and the signaling pathways it affects in non-target aquatic organisms. This knowledge is essential for conducting accurate environmental risk assessments and developing effective mitigation strategies to protect aquatic ecosystems.

References

A Technical Guide to CRISPR-Cas9 for Drug Development: Methodology and Application

The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and its associated protein 9 (Cas9) has instigated a paradigm shift in genetic engineering, offering unprecedented precision and efficiency.[1][2] Originally identified as an adaptive immune mechanism in bacteria, the CRISPR-Cas9 system has been repurposed into a powerful tool for genome editing with vast applications in drug discovery, from target identification and validation to the development of novel cell-based therapies.[3][4][5]

This guide provides an in-depth overview of the core CRISPR-Cas9 methodology, its applications in pharmaceutical research, and a detailed examination of the critical protocols required to ensure its specificity and safety, with a focus on the detection of off-target effects.

The CRISPR-Cas9 Gene Editing Mechanism

The CRISPR-Cas9 system's utility is rooted in its simplicity, comprising two essential components: the Cas9 nuclease, an enzyme that cuts DNA, and a single-guide RNA (sgRNA) that directs the Cas9 enzyme to a specific genomic locus.[6][7] The sgRNA contains a user-defined 20-nucleotide spacer sequence that is complementary to the target DNA.[8] For Cas9 to bind and cleave the DNA, the target sequence must be immediately followed by a short DNA sequence known as a Protospacer Adjacent Motif (PAM).[6][8]